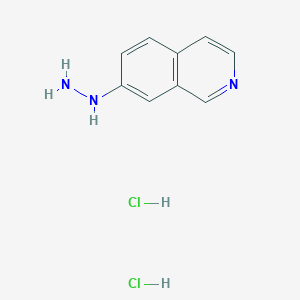
4-Iodo-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-5,6-dihydro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H5IO2 It is a derivative of 5,6-dihydro-2H-pyran-2-one, where an iodine atom is substituted at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of suitable precursors under specific conditions to form the desired heterocyclic structure.
Dicobaltoctacarbonyl-Mediated Cycloaddition: This method uses dicobaltoctacarbonyl complex to ensure intramolecular carbonylation of cis-epoxyalkynes, generating γ-lactonyl allenes which transform into 5,6-dihydro-2H-pyran-2-ones upon heating.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Grignard Reagents: Used in enantioselective conjugate addition reactions catalyzed by chiral phosphine-copper iodide.
Catalysts: Various catalysts, such as Grubbs II catalyst, are used in ring-closing metathesis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, enantioselective conjugate addition can yield chiral products with high enantiomeric purity .
Aplicaciones Científicas De Investigación
4-Iodo-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles.
Biology and Medicine:
Industry: May be used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Iodo-5,6-dihydro-2H-pyran-2-one involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as in chemical reactions or biological systems. For example, in enantioselective conjugate addition reactions, the compound acts as a substrate that undergoes transformation in the presence of a catalyst .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydro-2H-pyran-2-one: The parent compound without the iodine substitution.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one: A hydroxyl-substituted derivative.
6-Pentyl-5,6-dihydro-2H-pyran-2-one: A pentyl-substituted derivative.
Propiedades
Número CAS |
214914-71-3 |
|---|---|
Fórmula molecular |
C5H5IO2 |
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
4-iodo-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C5H5IO2/c6-4-1-2-8-5(7)3-4/h3H,1-2H2 |
Clave InChI |
QESSFOMTDPJVDA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)





![Tert-butyl4-[2-hydroxy-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13977817.png)
![8-Ethyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13977839.png)

